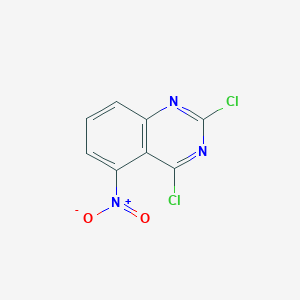

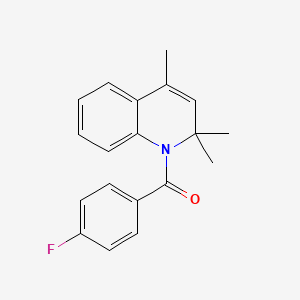

![molecular formula C13H19FN2O3S B2383762 2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol CAS No. 887453-53-4](/img/structure/B2383762.png)

2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol” is a chemical compound with the CAS Number: 887453-53-4 . Its molecular formula is C13H19FN2O3S , and it has a molecular weight of 302.37 . The IUPAC name for this compound is 2-{4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}ethanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19FN2O3S/c1-20(18,19)11-2-3-13(12(14)10-11)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.37 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available data.Aplicaciones Científicas De Investigación

Chemical Synthesis

The compound has been involved in chemical synthesis studies. For instance, the synthesis of structurally related compounds like 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol was prepared using optimized technological parameters, indicating the relevance of similar compounds in the field of synthetic chemistry (Wang Jin-peng, 2013).

Enzymatic Studies

In the study of antidepressants, compounds structurally similar to 2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol have been utilized to understand the metabolism and interaction with enzymes. For example, Lu AA21004, a novel antidepressant, was investigated for its in vitro oxidative metabolism using human liver microsomes and other enzymes, providing insights into its metabolic pathways (Mette G. Hvenegaard et al., 2012).

Pharmacological Applications

Several related compounds have been identified for their pharmacological potential. For instance, 4-Anilino-pyrimidine derivatives were identified as potent aldosterone synthase inhibitors, showcasing the relevance of structurally related compounds in pharmacology (Masaki Meguro et al., 2017).

Receptor Binding Studies

Compounds with a similar structural framework have been synthesized and identified for their high affinities towards serotonin receptors, indicating their potential in psychiatric and neurological research (C. Park et al., 2010).

Drug Development

The compound's framework has been utilized in the development of new drugs. For instance, compounds like Flunarizine, which shares structural similarities, have been used to treat various conditions, and their synthesis has been explored for potential therapeutic applications (R. N. Shakhmaev et al., 2016).

Antitumor Activity

Derivatives of similar compounds have been studied for their antitumor activities, indicating the compound's potential relevance in oncological research (N. Hakobyan et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

2-[4-(2-fluoro-4-methylsulfonylphenyl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O3S/c1-20(18,19)11-2-3-13(12(14)10-11)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISDPIUPCCXXCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N2CCN(CC2)CCO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

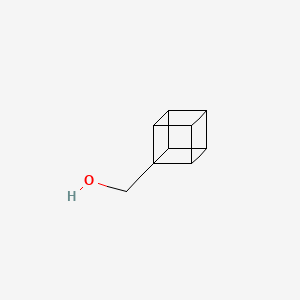

![2-[(3S)-1-Prop-2-enoylpiperidin-3-yl]acetic acid](/img/structure/B2383679.png)

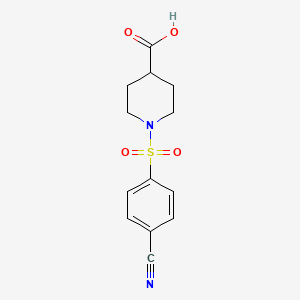

![8-(2-hydroxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2383685.png)

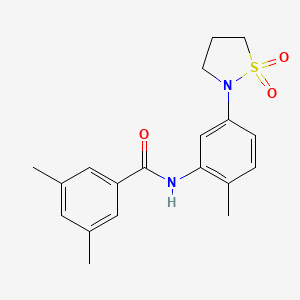

![1-(benzo[d]thiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide](/img/structure/B2383692.png)

![[(2-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2383693.png)

![4-ethyl-N-(3-(phenethylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2383695.png)

![2-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2383700.png)